

An In-Depth Technical Guide to 3-tert-Butoxybenzoic Acid

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Compound of Interest

Compound Name: 3-tert-Butoxybenzoic acid

CAS No.: 15360-02-8

Cat. No.: B048048

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Abstract: This technical guide provides a comprehensive overview of **3-tert-Butoxybenzoic acid** (CAS No. 15360-02-8), a key chemical intermediate in organic synthesis. The document details its fundamental physicochemical properties, focusing on its molecular weight of 194.23 g/mol, and contrasts it with related isomers to prevent common industry confusion. Furthermore, this guide elucidates a robust, multi-step synthesis protocol, explains the mechanistic rationale behind the procedural choices, and outlines its applications in the fields of medicinal chemistry and drug development. Safety protocols, handling procedures, and analytical characterization techniques are also presented to ensure scientific integrity and promote safe laboratory practices for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

3-tert-Butoxybenzoic acid is a monosubstituted benzoic acid derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the meta-position of the benzene ring. This structural feature, particularly the bulky tert-butyl group, imparts significant steric and electronic properties that make it a valuable building block in synthetic chemistry. The tert-butoxy moiety increases lipophilicity and can sterically direct reactions at other positions on the aromatic ring, a feature leveraged in the design of complex molecules and active pharmaceutical ingredients (APIs).

It is crucial to distinguish **3-tert-butoxybenzoic acid** from its isomers, such as 4-tert-butylbenzoic acid (p-tert-butylbenzoic acid or PTBBA), which has a different molecular formula

(C₁₁H₁₄O₂) and molecular weight (178.23 g/mol).[1] The presence of the oxygen atom in the butoxy ether linkage is the key differentiator.

- Systematic IUPAC Name: 3-(tert-butoxy)benzoic acid
- CAS Number: 15360-02-8[2]
- Molecular Formula: C₁₁H₁₄O₃[2]
- Synonyms: m-tert-butoxybenzoic acid, Benzoic acid, 3-(1,1-dimethylethoxy)-[3]

Caption: 2D Structure of **3-tert-Butoxybenzoic Acid**.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of **3-tert-Butoxybenzoic acid** are summarized below.

Property	Value	Source
Molecular Weight	194.23 g/mol	[2][4][5]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[2][4]
CAS Number	15360-02-8	[2][4]
Purity	≥95% - 97%	[3][5]
Physical Form	Solid	[6]
Storage	Sealed in dry, room temperature.	[4]
SMILES	O=C(O)C1=CC=CC(OC(C)(C)C)=C1	[4]
InChI Key	IURSJORDCNZJFE-UHFFFAOYSA-N	[7]

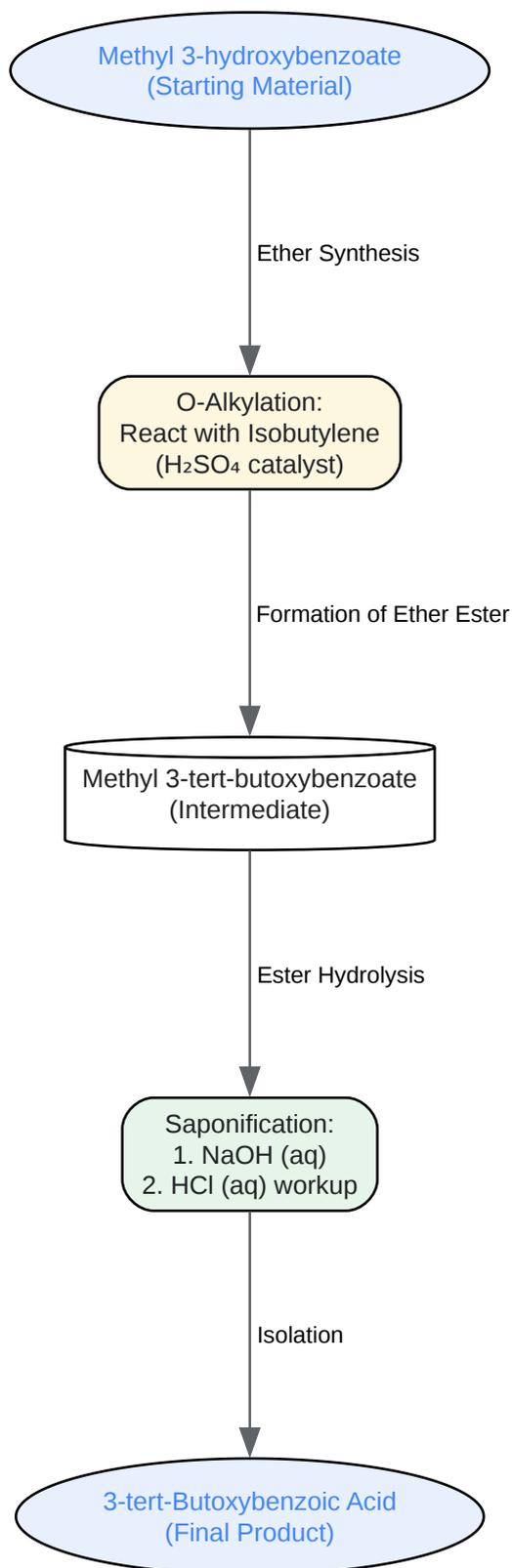
Synthesis and Mechanistic Insights

The synthesis of **3-tert-butoxybenzoic acid** is typically achieved through a two-step process starting from the readily available and economical precursor, methyl 3-hydroxybenzoate. This strategic approach is superior to direct alkylation of 3-hydroxybenzoic acid, as the presence of the acidic carboxylic proton would interfere with the base-catalyzed or acid-catalyzed etherification.

Step 1: Esterification of the Carboxylic Acid. The first causal step is the protection of the carboxylic acid functional group of 3-hydroxybenzoic acid as a methyl ester. This is commonly achieved via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H_2SO_4). This prevents the carboxyl group from undergoing undesired side reactions during the subsequent ether formation.

Step 2: O-Alkylation (Ether Synthesis). The phenolic hydroxyl group of methyl 3-hydroxybenzoate is then alkylated to form the tert-butyl ether. A standard and efficient method is the acid-catalyzed addition of isobutylene. In this reaction, a strong acid protonates isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic phenolic oxygen atom. The use of the methyl ester precursor, methyl 3-hydroxybenzoate, is critical for the success of this step.^{[6][8][9]}

Step 3: Saponification (Deprotection). The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished by saponification using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.



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Caption: General workflow for the synthesis of **3-tert-Butoxybenzoic Acid**.

Applications in Research and Drug Development

The structural motifs within **3-tert-butoxybenzoic acid** make it a compound of interest for medicinal chemists and drug development professionals.

- **Scaffold for Drug Candidates:** The benzoic acid core is a common scaffold in drug design. The meta-substituted pattern allows for the exploration of specific binding pockets in biological targets. 3-Hydroxybenzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.^{[10][11]} Synthesizing derivatives from the tert-butoxy analog allows for systematic investigation into structure-activity relationships (SAR).
- **Modulation of Physicochemical Properties:** The tert-butyl group is a classic "lipophilic moiety" in medicinal chemistry. Its incorporation into a molecule generally increases its lipophilicity (LogP value), which can enhance membrane permeability and influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a potential drug.
- **Steric Shielding and Metabolic Stability:** The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life of a drug molecule in the body, a desirable trait in drug development.

Experimental Protocols

The protocols described below are self-validating, where the successful synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

Protocol 5.1: Synthesis of 3-tert-Butoxybenzoic Acid

Objective: To synthesize **3-tert-butoxybenzoic acid** from methyl 3-hydroxybenzoate.

Materials:

- Methyl 3-hydroxybenzoate
- Dichloromethane (DCM), anhydrous
- Isobutylene (liquefied gas or generated in situ)

- Sulfuric acid (concentrated)
- Sodium hydroxide (NaOH)
- Methanol
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup (O-Alkylation): In a pressure-rated flask equipped with a magnetic stirrer and a cold finger condenser (-78 °C), dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
- Condense isobutylene (approx. 3.0-5.0 eq) into the reaction vessel. Seal the vessel.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup (O-Alkylation): Upon completion, carefully vent the vessel and quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-tert-butoxybenzoate.

- Saponification: Dissolve the crude ester in methanol. Add a solution of NaOH (2.0-3.0 eq) in water.
- Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.
- Workup (Saponification): Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **3-tert-butoxybenzoic acid**.

Protocol 5.2: Product Characterization

Objective: To confirm the identity and purity of the synthesized **3-tert-butoxybenzoic acid**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3-1.4 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region, and a broad singlet for the carboxylic acid proton will be present at δ >10 ppm (this peak is D₂O exchangeable).
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak at $m/z = 193.08$ [M-H]⁻.
- Infrared (IR) Spectroscopy: Key peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups (~1100-1300 cm⁻¹).
- Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. Adherence to established safety protocols is non-negotiable.

- **Hazard Identification:** While a specific, comprehensive safety data sheet for **3-tert-butoxybenzoic acid** is not widely available, related benzoic acid derivatives present known hazards. For instance, 4-tert-butylbenzoic acid is harmful if swallowed and can cause serious eye irritation.^[12] It is prudent to handle the meta-isomer with similar precautions.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).^{[13][14]}
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[13] Avoid contact with skin, eyes, and clothing.^[1]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.^{[4][13]}

Conclusion

3-tert-Butoxybenzoic acid, with a definitive molecular weight of 194.23 g/mol, is a valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive carboxylic acid, a meta-substitution pattern, and a sterically bulky, lipophilic tert-butoxy group provides a rich platform for the development of novel compounds, particularly in the pharmaceutical industry. The synthetic pathway, proceeding through the protection of a methyl 3-hydroxybenzoate precursor, is a reliable and logical method for its production. Proper characterization and adherence to strict safety and handling protocols are essential for its effective and safe utilization in a research and development setting.

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